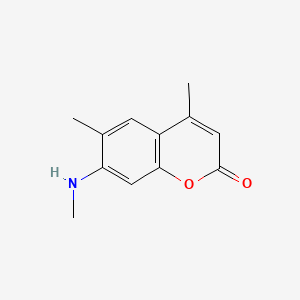
Diethyl trimethylsilyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl trimethylsilyl phosphate is an organophosphorus compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and trimethylsilyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of other organophosphorus compounds.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl trimethylsilyl phosphate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. The reaction typically occurs at room temperature (20°C) and yields this compound with a high efficiency of 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Diethyl trimethylsilyl phosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles like alcohols, amines, and thiols.
Major Products Formed
科学研究应用
Diethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of diethyl trimethylsilyl phosphate involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile interacting with the compound .
相似化合物的比较
Diethyl trimethylsilyl phosphate can be compared with other similar compounds such as:
Diethyl trimethylsilyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
Trimethylsilyl esters of phosphorus(III) acids: These compounds are also used in the Michaelis-Arbuzov reaction but have different reactivity and stability profiles.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a silylating agent makes it valuable in organic synthesis and industrial applications .
属性
分子式 |
C7H19O4PSi |
|---|---|
分子量 |
226.28 g/mol |
IUPAC 名称 |
diethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C7H19O4PSi/c1-6-9-12(8,10-7-2)11-13(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
KHEAWOWZPDLMMK-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)



![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)




![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)

![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)

